molecular formula C19H28O4 B14710576 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione CAS No. 15361-14-5

1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione

Cat. No.: B14710576
CAS No.: 15361-14-5
M. Wt: 320.4 g/mol
InChI Key: NHZLUFNTQGVTCV-UHFFFAOYSA-N
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Description

1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione is a complex organic compound with the molecular formula C19H28O4. This compound is characterized by its unique structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione involves multiple steps, typically starting with simpler organic molecules. The process often includes:

    Cyclization reactions: These are used to form the core ring structures.

    Functional group modifications: Introduction of the oxobutyl group and other functional groups through specific reagents and catalysts.

    Purification steps: Techniques such as chromatography are employed to isolate the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the volume and complexity of the reactions.

    Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.

    Quality control measures: Ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of ketones or other groups to alcohols or alkanes.

    Substitution: Replacement of functional groups with others, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal complexes to facilitate specific reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione exerts its effects involves:

    Molecular targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways involved: Modulation of signaling pathways, such as those involved in inflammation or cell growth.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethyl-3-(3-oxobutyl)cyclohex-2-enone: Shares similar functional groups but differs in ring structure.

    3,5,5-Trimethyl-4-(3-oxobutyl)cyclohex-2-enone: Another related compound with variations in the ring and functional groups.

Uniqueness

1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

15361-14-5

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

1,4,6a-trimethyl-4-(3-oxobutyl)-1,4a,5,6,8,9,9a,9b-octahydrocyclopenta[f]isochromene-2,7-dione

InChI

InChI=1S/C19H28O4/c1-11(20)7-10-19(4)14-8-9-18(3)13(5-6-15(18)21)16(14)12(2)17(22)23-19/h12-14,16H,5-10H2,1-4H3

InChI Key

NHZLUFNTQGVTCV-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3CCC(=O)C3(CCC2C(OC1=O)(C)CCC(=O)C)C

Origin of Product

United States

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